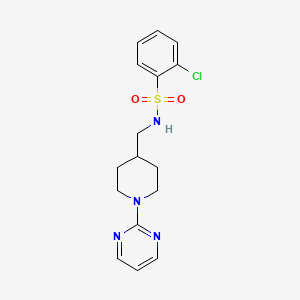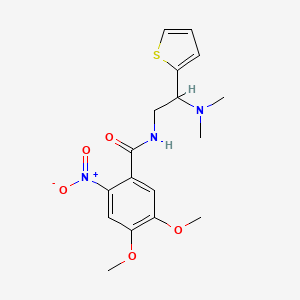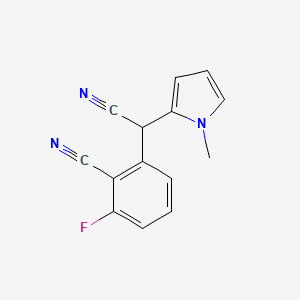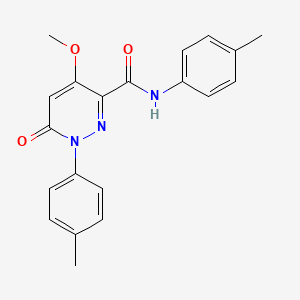![molecular formula C25H25N3O2 B2643163 6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2319722-97-7](/img/structure/B2643163.png)
6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one, also known as CPP or CPP-115, is a synthetic compound that has been studied for its potential as a treatment for various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a role in the regulation of GABA levels in the brain. In
Mecanismo De Acción
6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one-115 is a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-115 are largely related to its ability to increase GABA levels in the brain. In preclinical studies, this compound-115 has been shown to reduce seizure activity, anxiety-like behavior, and drug-seeking behavior. This compound-115 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one-115 is its high potency and selectivity for GABA aminotransferase. This allows for precise modulation of GABA levels in the brain without affecting other neurotransmitter systems. However, one limitation of this compound-115 is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one-115. One area of interest is the development of more potent and selective inhibitors of GABA aminotransferase. Another area of interest is the investigation of the potential therapeutic applications of this compound-115 in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to better understand the long-term effects of this compound-115 on neurological function and behavior.
Métodos De Síntesis
The synthesis of 6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one-115 involves several steps, including the formation of a piperidine intermediate, which is then reacted with a pyridazinone derivative. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of this compound-115 has been optimized to yield high purity and high yields of the final product.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one-115 has been studied for its potential as a treatment for various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound-115 has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. This compound-115 has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
6-cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-24-13-12-23(20-8-9-20)26-28(24)22-14-16-27(17-15-22)25(30)21-10-6-19(7-11-21)18-4-2-1-3-5-18/h1-7,10-13,20,22H,8-9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPDGFARMUFZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(Methylamino)-4-nitrophenyl]methanol](/img/structure/B2643082.png)


![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2643086.png)

![(4-Chloro-2-methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2643088.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643091.png)
![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide](/img/structure/B2643093.png)

![N-(4-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2643098.png)
![5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2643099.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2643102.png)
